Neamine hydrochloride

説明

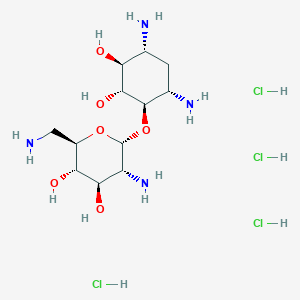

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Neamine Hydrochloride: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine hydrochloride, an aminoglycoside antibiotic, is a key molecule in biomedical research, demonstrating a range of biological activities including antibacterial, anti-angiogenic, and neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for the evaluation of its biological functions. Particular focus is given to its mechanism of action as an inhibitor of angiogenin-mediated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Structure and Properties

Neamine, also known as Neomycin A, is a core component of the neomycin antibiotic complex.[1] It is a pseudo-disaccharide composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 6'-amino-6'-deoxy-D-glucose moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1R,2R,3S,4R,6S)-4,6-diamino-3-hydroxy-2-{[(2R,3R,4S,5R,6R)-5-amino-6-(aminomethyl)-3,4-dihydroxyoxan-2-yl]oxy}cyclohexan-1-ol;tetrahydrochloride |

| Synonyms | Neomycin A tetrahydrochloride, 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine hydrochloride |

| CAS Number | 15446-43-2 |

| Molecular Formula | C₁₂H₂₆N₄O₆ · 4HCl |

| Molecular Weight | 468.20 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

| Storage | Store at 2-8°C in a dry, inert atmosphere |

Biological Activities and Mechanism of Action

This compound exhibits a spectrum of biological activities, with its primary mechanisms centered around the inhibition of protein synthesis in bacteria and the modulation of signaling pathways in eukaryotic cells.

Antibacterial Activity

As an aminoglycoside, neamine exerts its antibacterial effect by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit. This interaction interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death.

Anti-Angiogenic Activity

A significant area of research for this compound is its potent anti-angiogenic activity. This effect is primarily mediated through the inhibition of angiogenin (ANG), a key protein involved in the formation of new blood vessels.[2] Neamine has been shown to block the nuclear translocation of ANG in endothelial cells.[2] This prevents ANG from stimulating the transcription of ribosomal RNA (rRNA), a critical step for cell proliferation and angiogenesis.[2][3] Unlike its parent compound neomycin, neamine does not appear to inhibit the phosphorylation of Akt, a key protein in cell survival pathways, suggesting a more specific mechanism of action with potentially lower toxicity.[4]

Neuroprotective Activity

Emerging research has indicated that this compound possesses neuroprotective properties, although the underlying mechanisms are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound from Neomycin Sulfate

Neamine can be obtained by the acid hydrolysis of neomycin sulfate. The following is a general protocol; optimization may be required.

Materials:

-

Neomycin sulfate

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous ether

-

Silica gel for chromatography

Procedure:

-

Reflux neomycin sulfate in a solution of methanol and hydrochloric acid for 4 hours.[5]

-

After cooling, precipitate the resulting this compound by adding anhydrous ether.[5]

-

Filter the precipitate and wash it twice with ether.[5]

-

The crude product can be further purified by silica gel chromatography to yield a white, crystalline powder of this compound.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its MIC using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in sterile MHB.

-

Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate, each containing 100 µL of MHB.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel or similar basement membrane extract

-

This compound

-

96-well plates

-

Calcein AM or other fluorescent dye for cell visualization

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

After incubation, carefully remove the medium and stain the cells with a fluorescent dye (e.g., Calcein AM).

-

Visualize and quantify the formation of tube-like structures using a fluorescence microscope and appropriate imaging software. A reduction in the number and length of tubes in the presence of this compound indicates anti-angiogenic activity.

Cell Viability Assay (MTT Assay)

The effect of this compound on cell viability can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line (e.g., endothelial cells, cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Immunofluorescence Staining for Angiogenin Nuclear Translocation

This protocol allows for the visualization of angiogenin localization within cells and the effect of this compound on its nuclear translocation.

Materials:

-

Endothelial cells

-

Coverslips

-

Cell culture medium

-

Angiogenin (recombinant human)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against angiogenin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed endothelial cells on sterile coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for a specified period before stimulating with recombinant human angiogenin.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-angiogenin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of angiogenin using a fluorescence microscope. In untreated, angiogenin-stimulated cells, fluorescence should be concentrated in the nucleus. In cells treated with this compound, a reduction in nuclear fluorescence and an increase in cytoplasmic fluorescence would indicate inhibition of nuclear translocation.

Signaling Pathways and Logical Relationships

The biological effects of this compound can be visualized through signaling pathway diagrams.

Angiogenin Signaling and Inhibition by this compound

Angiogenin, upon binding to its receptor on the endothelial cell surface, is internalized and translocates to the nucleus where it promotes rRNA transcription, leading to cell proliferation and angiogenesis. This compound acts as an inhibitor of this process by blocking the nuclear translocation of angiogenin.

Caption: Angiogenin signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Anti-Angiogenic Activity

The following diagram illustrates the logical workflow for evaluating the anti-angiogenic properties of this compound.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a versatile molecule with significant potential in various therapeutic areas. Its well-defined chemical structure and properties, combined with its multifaceted biological activities, make it an attractive candidate for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising compound. The continued investigation into its mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.

References

- 1. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Neamine Inhibits Oral Cancer Progression by Suppressing Angiogenin-mediated Angiogenesis and Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atcc.org [atcc.org]

An In-depth Technical Guide to the Biological Targets of Neamine Hydrochloride in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine hydrochloride, a core component of the neomycin family of aminoglycoside antibiotics, exerts its antibacterial effects primarily by targeting the bacterial ribosome, a critical engine for protein synthesis. This technical guide provides a comprehensive overview of the biological targets of this compound in bacteria, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Primary Biological Target: The Bacterial Ribosome

The principal target of this compound in bacteria is the 30S ribosomal subunit , specifically the A-site within the 16S ribosomal RNA (rRNA) .[1][2][3] The A-site is a crucial region responsible for decoding messenger RNA (mRNA) codons and selecting the corresponding aminoacyl-tRNA during protein synthesis. By binding to this site, neamine disrupts the fidelity of translation, leading to the synthesis of non-functional or truncated proteins, which is ultimately lethal to the bacterium.[2]

Quantitative Analysis of Neamine's Interaction with the Ribosome

The affinity of neamine for its ribosomal target and its efficacy in inhibiting protein synthesis can be quantified using various biophysical and biochemical assays.

| Parameter | Value | Method | Target | Organism Context |

| IC50 (In Vitro Translation Inhibition) | 1,400 nM | In vitro transcription/translation assay | 70S Ribosome | Escherichia coli S30 extract |

Table 1: Quantitative data on the inhibitory activity of Neamine.

Secondary and Derivative-Specific Targets

While the ribosomal A-site is the primary target of this compound, certain amphiphilic derivatives of neamine have been shown to possess additional or alternative mechanisms of action, primarily involving the bacterial membrane.

For instance, 3',6-dinonyl neamine has been demonstrated to interact with and disrupt the integrity of bacterial cell membranes.[4] This derivative can bind to lipoteichoic acids (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, leading to membrane depolarization and increased permeability.[4][5] It is important to note that these membrane-disrupting activities are characteristic of modified neamine structures and are not the primary mechanism of action for this compound itself.

Signaling Pathways and Mechanism of Action

The binding of this compound to the 16S rRNA A-site initiates a cascade of events that disrupt bacterial protein synthesis. This interaction stabilizes a conformation of the A-site that interferes with the accurate reading of mRNA codons by tRNA, leading to missense mutations and premature termination of translation.

As of the latest research, there is no substantial evidence to suggest that this compound directly modulates other major bacterial signaling pathways, such as two-component systems or quorum sensing. Its primary and overwhelmingly dominant effect is the direct inhibition of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its bacterial targets.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under the control of a bacterial promoter

-

Amino acid mixture

-

ATP and GTP

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a master mix containing the S30 extract, plasmid DNA, amino acids, and energy sources according to the manufacturer's instructions.

-

Serially dilute the this compound stock solution to create a range of concentrations.

-

Add the different concentrations of this compound to individual reaction tubes. Include a no-drug control.

-

Initiate the transcription-translation reaction by adding the master mix to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions and add the luciferase assay reagent to each tube.

-

Measure the luminescence of each sample using a luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]

Fluorescence Anisotropy Competition Assay

This assay determines the binding affinity of this compound to the 16S rRNA A-site by measuring its ability to displace a fluorescently labeled probe.

Materials:

-

Synthesized or in vitro transcribed 16S rRNA A-site oligonucleotide

-

Fluorescently labeled aminoglycoside probe (e.g., fluorescein-labeled neomycin)

-

This compound stock solution

-

Binding buffer (e.g., 10 mM MOPSO, pH 7.0, 50 mM NaCl, 0.4 mM EDTA)

-

Fluorometer with polarization filters

Procedure:

-

Prepare a solution of the fluorescently labeled probe and the 16S rRNA A-site oligonucleotide in the binding buffer. Allow the complex to form.

-

Measure the initial fluorescence anisotropy of the complex.

-

Prepare a series of dilutions of this compound.

-

Titrate the fluorescent probe-rRNA complex with increasing concentrations of this compound.

-

After each addition, allow the reaction to equilibrate and measure the fluorescence anisotropy.

-

The displacement of the fluorescent probe by neamine will result in a decrease in fluorescence anisotropy.

-

Plot the change in anisotropy against the logarithm of the this compound concentration.

-

Fit the data to a competition binding model to determine the dissociation constant (Kd) or IC50 value.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the interaction between this compound and the 16S rRNA A-site.

Materials:

-

Isotopically labeled (e.g., 13C, 15N) 16S rRNA A-site oligonucleotide

-

This compound

-

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O)

-

High-field NMR spectrometer

Procedure:

-

Dissolve the isotopically labeled rRNA A-site oligonucleotide in the NMR buffer.

-

Acquire a reference 1D or 2D NMR spectrum (e.g., 1H-15N HSQC) of the free rRNA.

-

Prepare a stock solution of this compound.

-

Perform a titration by adding small aliquots of the this compound stock solution to the rRNA sample.

-

Acquire an NMR spectrum after each addition.

-

Monitor the chemical shift perturbations of the rRNA resonances upon neamine binding. The residues in the binding site will show the most significant changes.

-

By analyzing the chemical shift changes as a function of ligand concentration, the dissociation constant (Kd) can be determined.[3][10]

Conclusion

This compound's primary antibacterial activity stems from its specific and high-affinity binding to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit. This interaction effectively disrupts protein synthesis, leading to bacterial cell death. While chemical modifications to the neamine core can introduce secondary mechanisms of action, such as membrane disruption, the hydrochloride salt's principal target remains the ribosome. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular intricacies of neamine's interactions and to aid in the development of novel aminoglycoside antibiotics.

References

- 1. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

The Double-Edged Sword: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neamine Derivatives

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates are neamine derivatives, semi-synthetic modifications of the aminoglycoside scaffold, which have demonstrated potent activity against multidrug-resistant bacteria. This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of these emerging compounds, offering a critical resource for researchers, scientists, and drug development professionals. While extensive research has illuminated their mechanism of action and in vitro efficacy, a comprehensive understanding of their in vivo behavior remains a key area for future investigation.

Pharmacokinetics: A Gap in the Current Knowledge

A thorough review of the existing literature reveals a notable scarcity of in vivo pharmacokinetic data for amphiphilic neamine derivatives. While the parent compound, neamine, and other clinically established aminoglycosides have well-characterized pharmacokinetic profiles, the modified nature of these derivatives necessitates dedicated studies to determine their absorption, distribution, metabolism, and excretion (ADME) properties. The addition of lipophilic moieties, a key feature of many potent neamine derivatives, is expected to significantly alter their pharmacokinetic behavior compared to the more polar traditional aminoglycosides.

To provide a relevant framework, the following table summarizes the typical pharmacokinetic parameters for neamine and other representative aminoglycosides. It is crucial to note that these values should not be directly extrapolated to novel neamine derivatives.

| Compound | Administration Route | Peak Serum Concentration (Cmax) | Serum Half-life (T½) | Volume of Distribution (Vd) | Urinary Excretion (% of dose) | Oral Bioavailability |

| Neamine | Not specified in detail | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Poor |

| Gentamicin | Intramuscular | 4-8 µg/mL | 2-3 hours | ~0.25 L/kg | >90% | <1% |

| Amikacin | Intravenous (1-hr infusion) | 37.5 ± 4.9 µg/mL[1] | 114 ± 16.7 min[1] | 18.1% ± 1.8% of body weight[1] | 93.5% in 24 hr[1] | Poor |

| Kanamycin | Intramuscular | 15-30 µg/mL | 2-3 hours | ~0.2 L/kg | ~90% | <1% |

Pharmacodynamics: A Novel Mechanism of Action

Unlike traditional aminoglycosides that inhibit protein synthesis by binding to the 16S rRNA[2], many novel amphiphilic neamine derivatives exert their antibacterial effect through a distinct mechanism of action primarily targeting the bacterial cell membrane. This shift in mechanism is a promising strategy to overcome existing aminoglycoside resistance.

These derivatives have been shown to interact with the lipopolysaccharides (LPS) of Gram-negative bacteria and the lipoteichoic acids (LTA) of Gram-positive bacteria, leading to membrane destabilization, increased permeability, and ultimately cell death.[2][3]

The following table summarizes the in vitro activity of several representative neamine derivatives against a panel of bacterial strains, including resistant phenotypes.

| Neamine Derivative | Bacterial Strain | Resistance Phenotype | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3′,6-di-O-nonylneamine (3′,6-diNn) | Pseudomonas aeruginosa (colistin-resistant) | Colistin Resistance | 2-8[2] |

| 3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP) | Pseudomonas aeruginosa (colistin-resistant) | Colistin Resistance | 2-8[2] |

| 3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB) | Pseudomonas aeruginosa (colistin-resistant) | Colistin Resistance | 2-8[2] |

| 3′,6-dinonyl neamine | P. aeruginosa VIM-2 | Metallo-β-lactamase producer | 1-2[4] |

| 3′,6-di(dimethyloctyl) neamine | P. aeruginosa VIM-2 | Metallo-β-lactamase producer | 1-2[4] |

| 3′,6-dinonyl neamine | E. coli NDM-1 | Metallo-β-lactamase producer | 1-2[4] |

| 3′,6-di(dimethyloctyl) neamine | E. coli NDM-1 | Metallo-β-lactamase producer | 1-2[4] |

| 3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamine | Staphylococcus aureus (MRSA) | Methicillin Resistance | Data not specified, but active[2] |

| 3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamine | Escherichia coli (multiresistant) | Multidrug Resistance | Data not specified, but active[2] |

| 3′,6-diheptyl neamine | P. aeruginosa ATCC 27853 | Wild-type | 16[4] |

| 3′,6-diundecyl neamine | P. aeruginosa ATCC 27853 | Wild-type | 4[4] |

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of neamine derivatives against various bacterial strains.

Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB). The broth is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Neamine Derivatives: The compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay

Objective: To assess the ability of neamine derivatives to permeabilize the outer membrane of Gram-negative bacteria.

Methodology: The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method.[5][6][7]

-

Bacterial Preparation: Gram-negative bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., 5 mM HEPES, pH 7.2).[8]

-

Assay Setup: The bacterial suspension is added to the wells of a microplate. NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, is added to the suspension.

-

Compound Addition and Measurement: The neamine derivative is added to the wells, and the fluorescence is monitored over time using a fluorometer (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[5][9]

LPS/LTA Binding Assay

Objective: To quantify the binding affinity of neamine derivatives to lipopolysaccharide (LPS) or lipoteichoic acid (LTA).

Methodology: A fluorescent displacement assay using BODIPY-TR-cadaverine is employed.[10][11][12]

-

Preparation of Reagents: A solution of LPS (from a Gram-negative bacterium) or LTA (from a Gram-positive bacterium) is prepared in a suitable buffer (e.g., Tris buffer). BODIPY-TR-cadaverine, a fluorescent probe, is also prepared in the same buffer.

-

Assay Principle: BODIPY-TR-cadaverine binds to the lipid A portion of LPS or to LTA, resulting in fluorescence quenching. When a compound with a higher affinity for these molecules is added, it displaces the probe, leading to an increase in fluorescence.

-

Measurement: The LPS/LTA solution is mixed with the BODIPY-TR-cadaverine probe in a microplate. The neamine derivative is then added at various concentrations, and the fluorescence is measured (excitation ~580 nm, emission ~620 nm). The increase in fluorescence is proportional to the amount of displaced probe and reflects the binding affinity of the derivative.[13][14]

Membrane Potential Assay

Objective: To determine the effect of neamine derivatives on the bacterial cytoplasmic membrane potential.

Methodology: The membrane potential-sensitive dye 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)) is utilized.[15][16]

-

Bacterial Preparation: Bacteria are grown, harvested, and resuspended in a suitable buffer as described for the outer membrane permeabilization assay.

-

Dye Loading: The bacterial suspension is incubated with DiSC3(5). The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[17][18]

-

Compound Addition and Measurement: The neamine derivative is added to the dye-loaded bacterial suspension. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence. The fluorescence is monitored over time (excitation ~622 nm, emission ~670 nm).[19]

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a neamine derivative after intravenous and oral administration.

Methodology: A typical study design in mice or rats is as follows:

-

Animal Model: Healthy adult male/female mice or rats are used.

-

Drug Administration: A defined dose of the neamine derivative is administered intravenously (e.g., via the tail vein) and orally (e.g., by gavage) to separate groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the neamine derivative in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20][21][22][23]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, T½, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Amphiphilic Neamine Derivatives

Caption: Proposed mechanism of action of amphiphilic neamine derivatives.

Preclinical Evaluation Workflow for Neamine Derivatives

Caption: General workflow for the preclinical evaluation of neamine derivatives.

Conclusion

Neamine derivatives represent a promising class of antibacterial agents with a novel mechanism of action that circumvents some of the common resistance pathways affecting traditional aminoglycosides. Their ability to target and disrupt the bacterial membrane makes them particularly attractive for combating infections caused by multidrug-resistant pathogens. However, the advancement of these compounds from promising leads to clinical candidates is hampered by a significant lack of in vivo pharmacokinetic data. Future research must prioritize the characterization of the ADME properties of these derivatives to enable rational dose selection and to assess their therapeutic potential and safety profiles in preclinical and clinical settings. The experimental protocols and workflows outlined in this guide provide a roadmap for these crucial next steps in the development of this important new class of antibiotics.

References

- 1. scilit.com [scilit.com]

- 2. New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-Endotoxin Agents. 1. Development of a Fluorescent Probe Displacement Method Optimized for High-Throughput Identification of Lipopolysaccharide-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-endotoxin agents. 1. Development of a fluorescent probe displacement method optimized for the rapid identification of lipopolysaccharide-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Membrane potential assay [bio-protocol.org]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 20. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. agilent.com [agilent.com]

Neamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine hydrochloride, an aminoglycoside antibiotic and a key structural component of neomycin, is of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for characterization, and visual representations of key experimental workflows.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in the design of dosage forms. This compound is a polar molecule, and its solubility is highest in polar solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in Table 1. It is readily soluble in aqueous solutions.

Table 1: Solubility of this compound

| Solvent System | Concentration | Temperature | Notes | Reference |

| PBS (pH 7.2) | 10 mg/mL | Not Specified | Sonication is recommended for dissolution. | [1][2] |

| Water | 10 mg/mL | Not Specified | Sonication is recommended for dissolution. | [2] |

Note: Further studies are required to determine the solubility of this compound in a wider range of pharmaceutically relevant solvents and at various temperatures and pH values.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound, like other aminoglycosides, exhibits good solubility in polar solvents due to the presence of multiple hydroxyl and amino groups capable of forming hydrogen bonds with water.[3] Conversely, it is expected to have poor solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential for pre-formulation studies. The following is a generalized protocol for determining the equilibrium solubility of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Determination by HPLC

-

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

-

Materials:

-

This compound powder

-

Selected solvent (e.g., purified water, phosphate buffers of different pH, ethanol)

-

HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

-

Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Visualization of Solubility Determination Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Characteristics

The stability of this compound is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Conditions | Stability Period | Reference |

| Powder | -20°C | Protect from moisture. | ≥ 4 years | [1] |

| Powder | 4°C | Protect from moisture. | Not Specified | [4] |

| In Solvent | -80°C | 3 months | [5] | |

| In Solvent | -20°C | 2 weeks | [5] |

Chemical Stability and Degradation

This compound is generally stable under normal conditions.[6] However, it is incompatible with strong oxidizing agents.[4][6] Upon decomposition, it may produce hazardous products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] A decomposition temperature of 212 °C has been reported.[4]

It is important to note that neamine is itself a product of the acid hydrolysis of neomycin, which suggests that the glycosidic bond in neamine could be susceptible to cleavage under strong acidic conditions.[7][8]

Experimental Protocol for Stability-Indicating Method and Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general approach based on ICH guidelines.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

-

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method (typically HPLC).

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification.

-

-

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M) at an elevated temperature.

-

Oxidation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose a solution and solid this compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the developed HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the this compound peak in the stressed samples to ensure it is free from co-eluting degradants. Calculate the mass balance to account for all the material.

-

Degradant Identification: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

-

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for conducting stability studies according to ICH guidelines.

Caption: Figure 2: Workflow for ICH-Compliant Stability Testing.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While some fundamental data exists, particularly regarding its aqueous solubility and long-term storage stability as a solid, there is a clear need for more comprehensive quantitative studies. Researchers and drug development professionals are encouraged to perform detailed characterization, including solubility in various organic solvents and at different pH values, and to conduct thorough forced degradation studies to fully elucidate its stability profile. The generalized protocols and workflows provided herein offer a framework for conducting such investigations in a scientifically sound and regulatory-compliant manner.

References

A Comprehensive Review of Neamine Hydrochloride: From Antimicrobial Action to Anti-Cancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neamine, a core structural component of the neomycin and paromomycin aminoglycoside antibiotics, has garnered significant scientific interest beyond its role as a building block for more complex antibiotics.[1] Available commercially as Neamine hydrochloride, this pseudo-disaccharide is a natural degradation product of neomycin and is also produced by the fermentation of Streptomyces fradiae.[1][2] While possessing inherent broad-spectrum antibacterial activity, neamine has emerged as a molecule of interest for its anti-angiogenic, anti-tumor, and neuroprotective properties.[3] This technical guide provides a comprehensive literature review of this compound, summarizing key research findings, quantitative data, and detailed experimental protocols to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the tetrahydrochloride salt of neamine. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine tetrahydrochloride |

| Synonyms | Neomycin A tetrahydrochloride |

| Molecular Formula | C₁₂H₂₆N₄O₆ · 4HCl |

| Molecular Weight | 468.2 g/mol |

| CAS Number | 15446-43-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis of this compound

This compound can be synthesized from neomycin sulfate through methanolysis. The following protocol is adapted from the literature.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 5 g of neomycin sulfate in 600 mL of methanol.

-

Acidification: Add 19 mL of concentrated hydrochloric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Precipitation: Cool the reaction mixture in an ice bath. Add 200 mL of anhydrous ether to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration through a sintered glass filter. Wash the solid twice with 10 mL of ether.

-

Drying: Dry the final product under vacuum over P₂O₅.

Synthesis of this compound from Neomycin Sulfate.

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its antibacterial and anti-cancer effects.

Antibacterial Activity: Inhibition of Protein Synthesis

As an aminoglycoside, neamine's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis. It achieves this by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5] This binding event interferes with the decoding process, leading to mistranslation and the production of non-functional proteins, ultimately resulting in bacterial cell death. The neamine core, consisting of rings I and II, is the essential motif for this specific binding to the ribosomal A-site.[6]

Mechanism of bacterial protein synthesis inhibition by Neamine.

Anti-Cancer Activity: Inhibition of Angiogenin

Neamine has demonstrated potent anti-cancer activity by targeting angiogenin (ANG), a protein that is upregulated in many cancers and plays a crucial role in both angiogenesis (the formation of new blood vessels) and cancer cell proliferation.[6][7] Neamine inhibits the nuclear translocation of ANG, a critical step for its biological activity.[8] By preventing ANG from reaching the nucleus, neamine suppresses rRNA transcription, which is essential for ribosome biogenesis and the high metabolic demands of cancer cells.[7] This inhibition of ANG's nuclear activity leads to a reduction in both tumor angiogenesis and cancer cell proliferation.[6] Some evidence suggests that neamine's inhibitory effect on ANG nuclear translocation may involve the PI3K/Akt signaling pathway.[9]

Neamine's inhibition of the Angiogenin signaling pathway.

Quantitative Data

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, studies on neamine derivatives provide insights into its potential antibacterial efficacy. The parent compound, neamine, has been shown to be largely inactive against Pseudomonas aeruginosa and E. coli.[10] However, chemical modifications to the neamine core can significantly enhance its antibacterial potency.

| Organism | Compound | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa ATCC 27853 | Neamine | >128 | [4] |

| Pseudomonas aeruginosa (colistin-resistant) | Neamine | >128 | [4] |

| Escherichia coli 06AB003 | Neamine | >128 | [10] |

Inhibition of Aminoglycoside-Modifying Enzymes (AMEs)

Ototoxicity

A significant side effect of aminoglycoside antibiotics is ototoxicity, or damage to the inner ear. Neamine has been shown to be significantly less ototoxic than neomycin. In vitro studies on cochlear hair cells have ranked the ototoxicity of several aminoglycosides, with neamine being one of the least toxic.[12] The effects of neamine on outer hair cells are considered marginal at a concentration of 1 mM.[12]

| Aminoglycoside | Ototoxicity Ranking (Qualitative) | Reference |

| Neomycin | Most Toxic | [12] |

| Gentamicin | ↓ | [12] |

| Dihydrostreptomycin | ↓ | [12] |

| Amikacin | ↓ | [12] |

| Neamine | ↓ | [12] |

| Spectinomycin | Least Toxic | [12] |

Pharmacokinetics

Pharmacokinetic studies of neamine have been conducted in rats, providing valuable data for preclinical development.

| Parameter | Value | Administration Route | Dose (mg/kg) | Reference |

| Cmax | 170.8 ± 13.1 µg/mL | Intravenous | 15 | [3] |

| 353.3 ± 15.8 µg/mL | Intravenous | 30 | [3] | |

| 464.0 ± 33.1 µg/mL | Intravenous | 60 | [3] | |

| T½ | 34.9 ± 4.1 min | Intravenous | 15 | [3] |

| 46.8 ± 5.1 min | Intravenous | 30 | [3] | |

| 58.0 ± 12.5 min | Intravenous | 60 | [3] | |

| Bioavailability | 14.0 ± 3.0 % | Intramuscular | - | [3] |

| 8.4 ± 0.6 % | Subcutaneous | - | [3] | |

| 6.5 ± 3.3 % | Intraperitoneal | - | [3] | |

| 3.1 ± 0.2 % | Intragastric | - | [3] |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC determination by broth microdilution.

In Vitro Ototoxicity Assessment: Cochlear Explant Culture and Hair Cell Viability Assay

This protocol allows for the quantitative assessment of drug-induced hair cell damage.[1][13][14][15][16]

-

Cochlear Explant Culture:

-

Dissect cochleae from neonatal mice (P3-P5).

-

Culture the explants in a suitable medium (e.g., DMEM/F12) on coated plates.

-

-

Drug Treatment:

-

Expose the cochlear explants to varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

-

Immunostaining:

-

Fix the explants with 4% paraformaldehyde.

-

Permeabilize and block the tissue.

-

Incubate with a primary antibody against a hair cell marker (e.g., Myosin VIIa).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Image the explants using fluorescence microscopy.

-

Count the number of surviving hair cells in defined regions of the cochlea.

-

Calculate the percentage of hair cell survival relative to untreated controls.

-

Workflow for in vitro ototoxicity assessment.

Conclusion

This compound is a multifaceted molecule with a well-established role as an antibacterial agent and emerging potential as an anti-cancer therapeutic. Its ability to inhibit bacterial protein synthesis and block the pro-tumorigenic activity of angiogenin makes it a compelling subject for further investigation. This technical guide has provided a comprehensive overview of the current state of this compound research, including its synthesis, mechanisms of action, and relevant quantitative data. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising compound. Further research is warranted to fully elucidate its efficacy and safety profile for various clinical applications.

References

- 1. turnerscientific.com [turnerscientific.com]

- 2. Frontiers | Antibacterial activity of novel linear polyamines against Staphylococcus aureus [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenin-mediated rRNA transcription in cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downregulation of angiogenin inhibits the growth and induces apoptosis in human bladder cancer cells through regulating AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS [mdpi.com]

- 13. Culture of Embryonic Mouse Cochlear Explants and Gene Transfer by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Neonatal Cochlear Explants as an In vitro Model [jove.com]

- 15. Frontiers | Organotypic Culture of Neonatal Murine Inner Ear Explants [frontiersin.org]

- 16. Cochlear Explant Cultures: Creation and Application | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Chemical Modifications of Neamine: Exploring Structure-Activity Relationships and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Neamine, a core component of several aminoglycoside antibiotics, presents a versatile scaffold for chemical modification to develop novel therapeutic agents with enhanced efficacy and tailored biological activities. This in-depth technical guide explores the diverse chemical modifications of neamine, summarizing key quantitative data, detailing experimental protocols, and visualizing important molecular interactions and synthetic pathways.

Modifications of the Neamine Core: A Summary of Synthetic Strategies

Chemical modifications of neamine have been extensively explored to overcome challenges such as antibiotic resistance and to expand its therapeutic applications beyond antibacterial agents. These modifications primarily target the hydroxyl and amino groups of the 2-deoxystreptamine (2-DOS) and the 6'-aminoglucose rings.

Modifications at the Hydroxyl Groups

The hydroxyl groups at the 5, 6, 3', and 4' positions of neamine are frequent targets for modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

-

5- and 6-O-Modifications: Derivatives at the O5 or O6 positions of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxyneamine have been synthesized. Notably, a 5-O-aminoethylaminocarbonyl derivative demonstrated effective activity against Staphylococcus aureus expressing a bifunctional aminoglycoside-modifying enzyme.[1]

-

5-Hydroxyl Group Modifications: The 5-hydroxyl group has been a key site for introducing various functionalities. For instance, connecting arginine or lysine to this position using an ethylenediamine linker has been shown to enhance the binding affinity of neamine to the A site of 16S rRNA and TAR RNA.[2]

-

Amphiphilic Derivatives: Capping one to four hydroxyl functions with aromatic rings like phenyl, naphthyl, pyridyl, or quinolyl has led to the development of amphiphilic neamine derivatives.[3][4] The 3',4'-, 3',6-, and 3',4',6- 2-naphthylmethylene derivatives have shown significant activity against both sensitive and resistant Staphylococcus aureus strains.[3][4] Some of these derivatives are believed to act by destabilizing the bacterial membrane rather than solely inhibiting protein synthesis.[3][4][5]

-

Deoxy Derivatives: The removal of one or two hydroxyl groups from the 2-deoxystreptamine moiety has resulted in 5- and 6-deoxyneamines, as well as 5,6-dideoxyneamine, with altered antimicrobial activities.[6][7]

-

Regioselective Glycosylation: The introduction of a sugar unit at either the O5 or O6 position of various neamine derivatives has been achieved with excellent selectivity and yields, providing a facile route to kanamycin B related analogues.[8]

Modifications at the Amino Groups

The amino groups of neamine are crucial for its interaction with RNA and are often modified to enhance binding affinity and specificity.

-

N-Acylation: N-acylation of amines is a common strategy in medicinal chemistry.[9][10][11][12] In the context of neamine, this modification can influence the molecule's interaction with its biological targets.

-

Arginine Conjugates: Conjugating arginine to neamine has been explored to create potent anti-HIV-1 agents. These conjugates can interfere with the gp120-CXCR4 interaction, inhibiting viral entry into human cells.[13] The number of arginine units attached to the neamine core significantly impacts the antiviral activity, with hexa-arginine-neomycin conjugates showing the highest potency.[13]

Other Modifications

-

Pseudodisaccharide Derivatives: Novel neamine analogues with functional group manipulations on the 2-deoxystreptamine (2-DOS) ring or the sugar ring have been synthesized as pseudodisaccharides.[14][15] Some of these analogues exhibit comparable 16S rRNA binding affinities to neamine but lower affinity for 18S rRNA, suggesting potentially lower toxicity in mammals.[14][15]

-

Neamine Mimetics: 4-heterocyclic 2-deoxystreptamine derivatives have been synthesized as mimetics of neamine for RNA recognition.[16]

-

Dinucleotide and PNA Conjugates: Neamine has been conjugated with dinucleotides and peptide nucleic acids (PNA) to modulate its RNA binding properties.[17] While neamine-dinucleotide conjugates showed weak binding, some neamine-PNA conjugates exhibited binding affinities to TAR RNA that were two-fold higher than that of neamine.[17]

Quantitative Data on Modified Neamine Derivatives

The following tables summarize the biological activities of various neamine derivatives, providing a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Amphiphilic Neamine Derivatives

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3',4'-(2-naphthylmethylene) | S. aureus (sensitive & resistant) | Active | [3][4] |

| 3',6-(2-naphthylmethylene) | S. aureus (sensitive & resistant) | Active | [3][4] |

| 3',4',6-(2-naphthylmethylene) | S. aureus (sensitive & resistant), Gram (-) bacteria | Active | [3][4] |

| 3',6-dinonyl neamine | P. aeruginosa, E. coli, S. aureus (including MRSA) | 1-2 | [18] |

| 3',6-di(dimethyloctyl) neamine | P. aeruginosa, E. coli (including β-lactamase producers) | 1-2 | [18] |

Table 2: RNA Binding Affinity of Modified Neamine Derivatives

| Derivative | RNA Target | Binding Affinity (Relative to Neamine) | Reference |

| 5-O-(Arginine-linker) | 16S rRNA A site, TAR RNA | Enhanced | [2] |

| 5-O-(Lysine-linker) | 16S rRNA A site, TAR RNA | Enhanced | [2] |

| Pseudodisaccharide Analogs (4 compounds) | 16S rRNA | Comparable | [14][15] |

| Pseudodisaccharide Analogs | 18S rRNA | Lower | [14][15] |

| Neamine-PNA conjugates (14a, 14d) | TAR RNA | ~2-fold higher | [17] |

| Neamine-dinucleotide conjugates | 16S, 18S, TAR RNA | Very weak | [17] |

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and evaluation of modified neamine derivatives, based on the cited literature.

General Synthesis of Amphiphilic Neamine Derivatives[3][20]

-

Protection of Amino Groups: The amino groups of neamine are first protected, for example, using trityl groups.

-

Alkylation of Hydroxyl Groups: The protected neamine is then reacted with an arylmethylene bromide (e.g., 2-bromomethylnaphthalene) in a suitable solvent system (e.g., DMF/THF) in the presence of a base (e.g., NaH) to alkylate the hydroxyl groups. The solvent composition can be varied to control the selectivity of the reaction.

-

Deprotection: The protecting groups on the amino functions are selectively removed under acidic conditions (e.g., TFA) to yield the final amphiphilic neamine derivative.

Synthesis of Neamine-Amino Acid Conjugates[2]

-

Linker Attachment: A linker, such as ethylenediamine, is attached to the 5-hydroxyl group of a suitably protected neamine derivative.

-

Amino Acid Coupling: The desired amino acid (e.g., arginine or lysine) is then coupled to the linker using standard peptide coupling methods.

-

Deprotection: Global deprotection of the protecting groups yields the final neamine-amino acid conjugate.

Evaluation of Antibacterial Activity (MIC Determination)[3]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly:

-

Bacterial strains are grown to a specific optical density.

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

The bacterial suspension is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

RNA Binding Assays (Surface Plasmon Resonance - SPR)[18]

-

Immobilization: The target RNA (e.g., 16S rRNA A-site) is biotinylated and immobilized on a streptavidin-coated sensor chip.

-

Binding Analysis: Solutions of the neamine derivatives at various concentrations are flowed over the sensor chip.

-

Data Acquisition: The binding and dissociation of the compounds are monitored in real-time by measuring the change in the SPR signal.

-

Affinity Determination: The binding affinities (e.g., dissociation constants, Kd) are calculated by fitting the sensorgram data to an appropriate binding model.

Visualizing Molecular Pathways and Relationships

Graphviz diagrams are provided below to illustrate key concepts related to neamine modification and its mechanism of action.

Caption: Synthetic workflow for amphiphilic neamine derivatives.

Caption: Neamine's mechanism and modification strategies for improved properties.

References

- 1. Synthesis and antibacterial activity of novel neamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel neamine derivatives effectively targeting to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antimicrobial evaluation of amphiphilic neamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning the antibacterial activity of amphiphilic neamine derivatives and comparison to paromamine homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical modification of neamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Regioselective glycosylation of neamine core: a facile entry to kanamycin B related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Structure-activity relationship of neomycin, paromomycin, and neamine-arginine conjugates, targeting HIV-1 gp120-CXCR4 binding step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An efficient synthesis of mimetics of neamine for RNA recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the synthesis of neamine-dinucleosides and neamine-PNA conjugates and their interaction with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Neamine Hydrochloride in Ribosome Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, the core structural motif of many aminoglycoside antibiotics, is a critical component for their interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] As a 4,5-substituted 2-deoxystreptamine (2-DOS) compound, neamine plays a pivotal role in the binding of these antibiotics to ribosomal RNA (rRNA), leading to the disruption of key translational processes.[3] Understanding the binding characteristics of neamine hydrochloride, a salt form of neamine, to the ribosome is fundamental for the development of novel antibiotics and for elucidating mechanisms of antibiotic resistance.

Neamine-containing aminoglycosides primarily target the aminoacyl-tRNA site (A-site) within helix 44 (h44) of the 16S rRNA in the small ribosomal subunit (30S).[1][2][4] This interaction induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out, a state that is typically associated with the binding of a cognate tRNA-mRNA complex.[1] This drug-induced conformational change leads to misreading of the genetic code and inhibits the translocation of the tRNA-mRNA complex from the A-site to the P-site.[1][2]

Furthermore, a secondary binding site for aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA in the large ribosomal subunit (50S).[3][5][6] Binding at this site can interfere with ribosome recycling by stabilizing the interaction between the large and small subunits, thus preventing their dissociation after a round of translation.[3][5] The ability of neamine and its derivatives to interact with these crucial ribosomal sites underscores their importance in inhibiting bacterial protein synthesis.[7]

These application notes provide a detailed protocol for conducting a ribosome binding assay using this compound, enabling researchers to quantify its interaction with the bacterial ribosome.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) for neamine-containing aminoglycosides binding to the bacterial ribosome or its RNA components. This data provides a reference for the expected binding affinity of this compound.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| Neomycin B | Unmodified E. coli H69 hairpin of 23S rRNA | Non-linear regression of melting data | 0.3 ± 0.1 µM | [6] |

| Tobramycin | Unmodified E. coli H69 hairpin of 23S rRNA | Non-linear regression of melting data | 0.2 ± 0.2 µM | [6] |

| Paromomycin | Unmodified E. coli H69 hairpin of 23S rRNA | Non-linear regression of melting data | 5.4 ± 1.1 µM | [6] |

| Paromomycin | Ψ-modified E. coli H69 hairpin of 23S rRNA | Isothermal Titration Calorimetry | 2.6 ± 0.1 µM | [6] |

Experimental Protocols

Protocol: Nitrocellulose Filter Binding Assay for this compound and Ribosome Interaction

This protocol describes a method to determine the binding affinity of this compound to bacterial 70S ribosomes. The assay is based on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose membrane, whereas unbound small molecules like this compound pass through. By using a radiolabeled ligand or a competitive binding format, the amount of bound ligand can be quantified.

Materials and Reagents:

-

70S ribosomes from E. coli (or other relevant bacterial species)

-

This compound (or a radiolabeled version)

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT

-

Wash Buffer: Same composition as Binding Buffer

-

Nitrocellulose membranes (0.45 µm pore size)

-

Microporous filter manifold

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Unlabeled this compound (for competition assay)

-

Radiolabeled aminoglycoside with known binding properties (e.g., [3H]-Gentamicin, for competition assay)

Procedure:

-

Preparation of Ribosomes: Thaw purified 70S ribosomes on ice. Dilute the ribosomes to the desired stock concentration in Binding Buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Preparation of Ligands:

-

Direct Binding Assay: Prepare a series of dilutions of radiolabeled this compound in Binding Buffer.

-

Competition Binding Assay: Prepare a series of dilutions of unlabeled this compound. The radiolabeled ligand should be kept at a constant concentration, typically at or below its Kd.

-

-

Binding Reaction:

-

In microcentrifuge tubes, set up the binding reactions. The final volume is typically 50-100 µL.

-

Add the appropriate amount of Binding Buffer.

-

Add the bacterial 70S ribosomes to a final concentration of (e.g.) 10 nM.

-

Add the radiolabeled this compound (for direct binding) or the constant concentration of radiolabeled ligand and varying concentrations of unlabeled this compound (for competition binding).

-

Incubate the reactions at room temperature (or 37°C) for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak the nitrocellulose membranes in Wash Buffer for at least 10 minutes before use.

-

Assemble the filter manifold with the pre-soaked membranes.

-

Apply a vacuum to the manifold.

-

Filter each binding reaction through a separate membrane.

-

Immediately wash each membrane with 3 x 1 mL of ice-cold Wash Buffer to remove unbound ligand.

-

-

Quantification:

-

Carefully remove the membranes from the manifold and place them in individual scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Cap the vials and vortex briefly.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Direct Binding: Plot the amount of bound radiolabeled ligand (in cpm or dpm) as a function of the total ligand concentration. Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd) and the maximum binding (Bmax).

-

Competition Binding: Plot the amount of bound radiolabeled ligand as a function of the log concentration of the unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway: Mechanism of Action of Neamine on the Ribosome

Caption: Mechanism of Neamine-induced disruption of protein synthesis.

Experimental Workflow: Ribosome Binding Assay

References

- 1. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying RNA-Ligand Interactions Using Neamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neamine hydrochloride, a core component of the aminoglycoside antibiotic neomycin, serves as a valuable tool for investigating RNA-ligand interactions.[1] Its ability to bind to specific RNA structures, particularly the A-site of bacterial ribosomal RNA, makes it an excellent model compound and starting point for the design of novel RNA-targeting therapeutics.[2][3] These application notes provide a comprehensive overview of the use of this compound in RNA-ligand interaction studies, including quantitative binding data, detailed experimental protocols, and a logical workflow for such investigations.

Neamine exerts its antibiotic effect by binding to the 30S ribosomal subunit, which disrupts bacterial protein synthesis.[4] This interaction is primarily with the 16S rRNA component.[3] The neamine core is responsible for the specific recognition of the RNA A-site.[2] This property has been exploited to study the binding dynamics and structural requirements for RNA recognition. Furthermore, neamine and its derivatives have been investigated as inhibitors of other biologically important RNA molecules, such as the HIV-1 trans-activation response (TAR) element.[5][6]